2-Amino-3-(benzofuran-3-yl)propanoic acid

Catalog No.
S619455
CAS No.
72071-49-9
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-(benzofuran-3-yl)propanoic acid

CAS Number

72071-49-9

Product Name

2-Amino-3-(benzofuran-3-yl)propanoic acid

IUPAC Name

2-amino-3-(1-benzofuran-3-yl)propanoic acid

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)

InChI Key

IIQKYWMOMQWBER-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N

Synonyms

3-(3-benzofuranylalanine), beta-(3-benzofuranyl)-DL-alanine

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N

Synthesis of Other Compounds

Application Summary: “2-Amino-3-(benzofuran-3-yl)propanoic acid” can be used as a precursor for the synthesis of other compounds, such as lysine and polypeptides . It is also used to synthesize the cofactor S-adenosyl methionine, which is important for protein synthesis and metabolism .

Method of Application: The method involves using “2-Amino-3-(benzofuran-3-yl)propanoic acid” as a precursor in the synthesis of other compounds. The exact procedures and parameters would depend on the specific compounds being synthesized .

Results or Outcomes: The outcome of this application is the synthesis of other compounds, such as lysine and polypeptides, as well as the cofactor S-adenosyl methionine. These compounds have various applications in biochemistry and metabolism .

2-Amino-3-(benzofuran-3-yl)propanoic acid is an organic compound characterized by its unique structure, which includes a benzofuran moiety attached to a propanoic acid backbone. Its molecular formula is C11_{11}H11_{11}N1_{1}O3_{3}, and it features an amino group, making it a derivative of amino acids. This compound is notable for its potential applications in biochemistry and medicinal chemistry, particularly as a precursor for synthesizing other biologically relevant molecules such as lysine and polypeptides .

As with any research chemical, it's advisable to handle 2-Amino-3-(benzofuran-3-yl)propanoic acid with proper safety precautions. Specific hazard information is not available, but general safety guidelines for handling organic compounds should be followed, including:

  • Wearing gloves and eye protection
  • Working in a well-ventilated fume hood
  • Following proper disposal procedures

The chemical reactivity of 2-Amino-3-(benzofuran-3-yl)propanoic acid can be attributed to the functional groups present in its structure. It can undergo typical reactions of amino acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with carboxylic acids or their derivatives to form amides.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of simpler compounds.

These reactions are crucial for utilizing this compound in synthetic pathways for more complex organic molecules.

The biological activity of 2-Amino-3-(benzofuran-3-yl)propanoic acid has been explored in various contexts, particularly concerning its role as a precursor in metabolic pathways. It may exhibit neuroprotective effects due to its structural similarity to neurotransmitters. Furthermore, compounds with similar structures often show activity related to receptor modulation, which could be relevant for pharmacological applications .

Several methods exist for synthesizing 2-Amino-3-(benzofuran-3-yl)propanoic acid:

  • Starting Materials: The synthesis typically begins with commercially available benzofuran derivatives and amino acids.
  • Reagents: Common reagents include coupling agents such as carbodiimides or activated esters to facilitate the formation of peptide bonds.
  • Reaction Conditions: The reactions usually require controlled temperatures and pH levels to optimize yield and purity.

The exact synthesis procedures may vary based on the desired purity and scale of production.

2-Amino-3-(benzofuran-3-yl)propanoic acid serves multiple applications:

  • Precursor in Synthesis: It is utilized as a building block in the synthesis of more complex biomolecules like lysine and polypeptides.
  • Research Tool: It is used in biochemical research to study metabolic pathways and enzyme interactions.
  • Potential Drug Development: Its unique structure may lend itself to the development of novel therapeutic agents targeting specific biological pathways.

Interaction studies involving 2-Amino-3-(benzofuran-3-yl)propanoic acid focus on its binding affinity and activity with various biological receptors. Preliminary studies suggest that it may interact with neurotransmitter receptors, which could indicate potential roles in modulating neurological functions. Further research is necessary to elucidate these interactions fully and their implications for therapeutic use.

Several compounds share structural similarities with 2-Amino-3-(benzofuran-3-yl)propanoic acid. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acidC11_{11}H11_{11}N1_{1}O2_{2}SContains a thiophene ring; potential neuroactive properties
2-Amino-3-(7-methyl-benzofuran-3-yl)propanoic acidC12_{12}H13_{13}N1_{1}O3_{3}Methyl substitution enhances lipophilicity
L-TryptophanC11_{11}H12_{12}N2_{2}O2_{2}An essential amino acid; precursor for serotonin

Uniqueness of 2-Amino-3-(benzofuran-3-yl)propanoic Acid

What sets 2-Amino-3-(benzofuran-3-yl)propanoic acid apart from these similar compounds is its specific benzofuran structure, which may confer unique properties related to its biological activity and potential pharmacological applications. Its ability to act as a precursor in synthesizing various biologically significant molecules further enhances its importance in medicinal chemistry.

XLogP3

-0.8

Dates

Modify: 2023-08-15

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